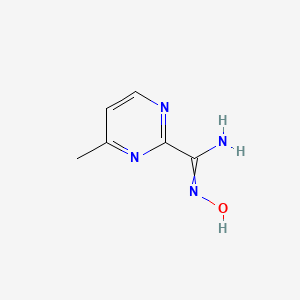![molecular formula C23H34N2O4 B13684682 tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)
tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include tert-butyl alcohol, isobutylene, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl and dimethyl groups, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of spiro structures on biological activity. It may serve as a model compound for investigating the interactions between spiro compounds and biological targets.
Medicine
In medicinal chemistry, tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is explored for its potential therapeutic applications. Its unique structure may impart specific biological activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound shares the tert-butyl and dimethyl groups but lacks the spiro structure.
tert-Butyl N-(4-aminobutyl)carbamate: Similar in having the tert-butyl group, but differs significantly in overall structure and applications.
Uniqueness
The uniqueness of tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C23H34N2O4 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate |
InChI |
InChI=1S/C23H34N2O4/c1-20(2,3)28-18(26)24-15-9-10-16-17(13-15)23(11-12-23)14-25(22(16,7)8)19(27)29-21(4,5)6/h9-10,13H,11-12,14H2,1-8H3,(H,24,26) |
Clave InChI |
ZCAOUHKCYKGITO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C3(CC3)CN1C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Methyl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B13684618.png)



![4-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B13684629.png)

![Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-](/img/structure/B13684639.png)
![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)


![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)
